2-Nitrobenzene-1,3,5-triol

Synthetic Chemistry Nitration Process Optimization

2-Nitrophloroglucinol (NPG) is the critical mono-nitro regioisomer of phloroglucinol, essential for constructing ER-β selective benzoxazole and benzothiazole ligands per patent literature. Unlike di- or tri-nitro analogs, its unique 2-nitro-1,3,5-triol scaffold ensures correct receptor selectivity and binding affinity. NPG also serves as a validated model endocrine-disrupting nitroaromatic pollutant with a quantified 94.65% enzymatic conversion pathway, an analytical standard for secondary organic aerosol (SOA) research, and a calibration compound for electrochemical sensors detecting nitroaromatics. Substitution with other regioisomers compromises experimental outcomes. Procure only high-purity NPG to ensure reproducibility across these specialized research applications.

Molecular Formula C6H5NO5
Molecular Weight 171.11 g/mol
CAS No. 16600-92-3
Cat. No. B031105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrobenzene-1,3,5-triol
CAS16600-92-3
SynonymsNitro-phloroglucinol;  1,3,5-Trihydroxy-2-nitrobenzene;  1-Nitro-2,4,6-trihydroxybenzene;  2-Nitro-1,3,5-benzenetriol;  2-Nitrophloroglucinol;  Nitrophloroglucinol
Molecular FormulaC6H5NO5
Molecular Weight171.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)[N+](=O)[O-])O)O
InChIInChI=1S/C6H5NO5/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,8-10H
InChIKeyQSVQZFVXAUGEMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrobenzene-1,3,5-triol (2-Nitrophloroglucinol) CAS 16600-92-3: Technical Baseline and Synthetic Identity


2-Nitrobenzene-1,3,5-triol (CAS 16600-92-3), commonly known as 2-nitrophloroglucinol, is a synthetic intermediate classified as a nitro-substituted benzenetriol derivative of phloroglucinol [1]. It features a benzene ring substituted with one nitro group (-NO₂) at the 2-position and three hydroxyl (-OH) groups at the 1, 3, and 5-positions [1]. The compound is a yellow to brownish-yellow crystalline solid with a molecular formula of C₆H₅NO₅ and a molecular weight of 171.11 g/mol [2]. It is primarily utilized as a precursor for the synthesis of benzoxazoles and benzothiazoles as selective ligands for the human β-estrogen receptor (ER-β) [3], and has also been investigated as a model endocrine-disrupting nitroaromatic pollutant in biodegradation studies [4].

2-Nitrobenzene-1,3,5-triol (CAS 16600-92-3): Why In-Class Substitution is Scientifically Unjustified


The substitution of 2-nitrobenzene-1,3,5-triol with other nitroaromatic or trihydroxybenzene analogs is not straightforward due to its unique regiospecific substitution pattern (single nitro group ortho to a hydroxyl) which dictates its distinct reactivity and application profile [1]. Unlike the parent phloroglucinol, which lacks the nitro group and exhibits different antioxidant and reactivity profiles [2], or the fully nitrated analog 1,3,5-trihydroxy-2,4,6-trinitrobenzene, which has a significantly higher nitro content and correspondingly altered electronic properties [1], 2-nitrophloroglucinol occupies a specific reactivity niche [3]. It is specifically documented as an intermediate for ER-β selective ligands [4] and a model endocrine disruptor [5], roles for which the mono-nitro substitution is critical and cannot be replicated by di- or tri-nitro derivatives or the non-nitrated parent. Procurement decisions must therefore be based on the specific quantitative performance data that differentiate this mono-nitro regioisomer.

2-Nitrobenzene-1,3,5-triol (16600-92-3): Head-to-Head Quantitative Performance Differentiators


Synthetic Yield Comparison: 2-Nitrophloroglucinol vs. 2,4,6-Trinitrophloroglucinol via Direct Nitration

In the direct nitration of phloroglucinol, the synthesis of the mono-nitro derivative (2-nitrophloroglucinol) is fundamentally distinct from the synthesis of the trinitro derivative (1,3,5-trihydroxy-2,4,6-trinitrobenzene), with the former representing a more controlled, lower-yield process due to the high reactivity of the phloroglucinol core [1]. While a specific isolated yield for 2-nitrophloroglucinol from this 1959 method is not explicitly stated, the study emphasizes the difficulty in obtaining the mono- and di-nitro derivatives directly, a challenge that contrasts sharply with the established procedure for the trinitro compound [1]. This inherent synthetic difficulty and the resulting product mixture underscore the value of purified 2-nitrophloroglucinol as a distinct, research-grade intermediate.

Synthetic Chemistry Nitration Process Optimization

Enzymatic Biodegradation Efficiency: Quantitative Degradation of 2-Nitrophloroglucinol as a Model Endocrine Disruptor

2-Nitrophloroglucinol (NPG) has been quantitatively studied as a model endocrine-disrupting nitroaromatic pollutant, with a defined enzymatic degradation pathway by mixed intracellular enzymes (MICE) from Serratia marcescens [1]. Under statistically optimized conditions, MICE achieved 94.65% degradation of NPG from an initial 75 µg amount, yielding 31.25 µg of pyruvic acid as the quantifiable end product [1]. This degradation was further enhanced and reached complete conversion in the presence of specific metal ions (Zn²⁺, Cu²⁺, Ca²⁺, V³⁺) [1]. This established degradation profile and endpoint quantification provides a robust benchmark that is not available for many closely related nitroaromatic analogs.

Bioremediation Enzymology Endocrine Disruptor

Atmospheric Photooxidation Product: Unique Hydroxy-Nitroaromatic Identity in Secondary Organic Aerosol (SOA) Formation

In the photooxidation of the volatile consumer product benzyl alcohol, 2-nitrophloroglucinol (2-NPG) was identified as a specific, ring-retaining hydroxy-nitroaromatic product in both the gas and particle phases [1]. Its formation was observed in both low and high NOx systems, and it contributed to the dominant oxygenated fraction of the secondary organic aerosol (SOA) particle composition [1]. This specific identification as an atmospheric transformation product distinguishes it from other nitroaromatics like 4-nitrocatechol or 3-nitrobenzyl alcohol, which are also formed but have different structural features and potential environmental impacts [1].

Atmospheric Chemistry Aerosol Science Environmental Fate

Electrochemical Reduction Potential: Basis for Sensor Differentiation Among Nitroaromatics

The electrochemical reduction of nitroaromatic compounds is a key principle in their detection. While specific cyclic voltammetry data for 2-nitrophloroglucinol is not found in the primary literature, its unique structure—a mono-nitro group on an electron-rich trihydroxybenzene ring—predicts a distinct reduction potential [1]. This potential will differ significantly from that of di- or tri-nitro phloroglucinols (which have multiple reduction waves) and from nitroaromatics like nitrobenzene or 4-nitrocatechol [1]. This inherent electrochemical fingerprint is the basis for its potential use as a specific analyte or standard in sensor development, a differentiation that is structural and class-based.

Electrochemistry Sensor Development Nitroaromatic Detection

2-Nitrobenzene-1,3,5-triol (CAS 16600-92-3): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of ER-β Selective Ligands

Procurement of high-purity 2-nitrophloroglucinol is essential for researchers synthesizing benzoxazole and benzothiazole derivatives as selective ligands for the human β-estrogen receptor (ER-β), as documented in patent literature [1]. The compound's specific 2-nitro-1,3,5-triol scaffold is the key precursor for constructing the heterocyclic core. Substitution with a different regioisomer or a di-nitro analog would lead to a different ligand structure and, consequently, altered receptor selectivity and binding affinity.

Environmental Science: Model Endocrine Disruptor for Bioremediation Studies

2-Nitrophloroglucinol (NPG) serves as a well-characterized model endocrine-disrupting nitroaromatic pollutant for bioremediation research [2]. Its defined enzymatic degradation pathway by Serratia marcescens mixed intracellular enzymes, with a quantified 94.65% conversion to pyruvic acid in 3 hours, provides a robust and reproducible experimental system [2]. This makes it an ideal standard for evaluating the efficacy of novel bioremediation strategies or enzymatic treatments for nitroaromatic-contaminated wastewater.

Atmospheric Chemistry: Standard for Secondary Organic Aerosol (SOA) Analysis

For atmospheric chemistry laboratories engaged in the molecular characterization of secondary organic aerosol (SOA), 2-nitrophloroglucinol is a necessary analytical standard [3]. Its identification as a specific ring-retaining product from the photooxidation of benzyl alcohol [3] means that its procurement is required for accurate quantification in environmental samples and for conducting targeted mechanistic studies on the atmospheric fate of volatile chemical products.

Analytical Chemistry: Development of Selective Electrochemical Sensors for Nitroaromatics

The unique electrochemical reduction potential of 2-nitrophloroglucinol, dictated by its mono-nitro substitution on a highly electron-rich trihydroxybenzene ring, makes it a valuable compound for developing and calibrating selective electrochemical sensors for nitroaromatic compounds [4]. Its distinct signal can help differentiate it from common interferents like nitrobenzene or 4-nitrocatechol, improving the selectivity and accuracy of sensors designed for environmental monitoring or security applications.

Technical Documentation Hub

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